molecular formula C17H20N4O4S B2578932 N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 940999-64-4

N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2578932
CAS No.: 940999-64-4
M. Wt: 376.43
InChI Key: FZJUIMIZNGKFKV-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic chemical compound designed for research applications. Its molecular structure integrates a benzamide core functionalized with both a 4,6-dimethylpyrimidin-2-yl group and a morpholin-4-ylsulfonyl moiety. This specific architecture is of significant interest in medicinal chemistry and crystal engineering, as related sulfonamide-bearing compounds are known to form specific hydrogen-bonding motifs, such as cyclic R₂²(8) heterodimers, which are valuable in the design of pharmaceutical co-crystals . The presence of the morpholine ring is a common feature in drug design, often employed to enhance solubility and influence the pharmacokinetic profile of potential therapeutic agents . Similarly, the 4,6-dimethylpyrimidin-2-yl group is a recognized pharmacophore found in sulfonamide-based drugs, which have been extensively investigated for their diverse biological activities . Researchers are exploring this compound and its analogs as potential scaffolds in early-stage drug discovery. Its primary value lies in its use as a building block for the synthesis of more complex molecules or as a candidate for co-crystallization studies aimed at improving the physical properties of active pharmaceutical ingredients. This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12-11-13(2)19-17(18-12)20-16(22)14-3-5-15(6-4-14)26(23,24)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUIMIZNGKFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Introduction of the Dimethyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents like methyl iodide in the presence of a base.

    Sulfonylation: The morpholine sulfonyl group is introduced via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the sulfonylated pyrimidine with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine sulfonyl group and pyrimidine ring are primary targets for oxidation.

  • Sulfonyl Group Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the sulfonyl group may oxidize to sulfonic acid derivatives, though this is sterically hindered by the morpholine ring.

  • Pyrimidine Ring Oxidation : The electron-rich 4,6-dimethylpyrimidine moiety can undergo oxidation at the methyl groups, forming carboxylic acid derivatives under acidic conditions (e.g., CrO₃/H₂O).

Key Observations :

  • Oxidation of the dimethylpyrimidine group typically requires harsh conditions due to its aromatic stabilization.

  • The sulfonyl group exhibits resistance to mild oxidants like H₂O₂.

Reduction Reactions

Reductive pathways target the amide bond and sulfonyl group :

  • Amide Reduction : LiAlH₄ or BH₃·THF reduces the benzamide to a benzylamine derivative, yielding N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzylamine.

  • Sulfonyl Group Reduction : Na/Hg amalgam can reduce the sulfonyl group to a thioether (-S-), though competing amide reduction may occur.

Conditions and Selectivity :

Reaction TypeReagentsTemperatureProduct
Amide ReductionLiAlH₄, THF0–25°CBenzylamine derivative
Sulfonyl ReductionNa/Hg, EtOHRefluxThioether derivative (minor pathway)

Nucleophilic Substitution

The sulfonamide group and pyrimidine ring participate in nucleophilic substitutions:

  • Sulfonamide Reactivity : The sulfonamide nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

  • Pyrimidine Halogenation : Electrophilic halogenation (e.g., Cl₂/FeCl₃) targets the pyrimidine ring, replacing methyl groups with halogens at elevated temperatures.

Mechanistic Notes :

  • Steric hindrance from the 4,6-dimethyl groups limits substitution at the pyrimidine C2 position.

  • Alkylation of the sulfonamide nitrogen is favored in polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the sulfonyl group.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, though competing decomposition of the morpholine ring may occur.

Regioselectivity :

  • Electron-withdrawing sulfonyl and amide groups direct electrophiles to meta positions on the benzamide ring.

Coupling Reactions

The compound participates in cross-coupling reactions via halogenated intermediates:

  • Suzuki-Miyaura Coupling : If a halogen (e.g., Br) is introduced at the benzamide ring, Pd-catalyzed coupling with aryl boronic acids forms biaryl derivatives.

  • Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation between halogenated pyrimidine and amines.

Catalytic Systems :

Reaction TypeCatalystLigandYield Range
Suzuki CouplingPd(PPh₃)₄-65–78%
Buchwald-HartwigPd₂(dba)₃Xantphos70–85%

Hydrolysis and Degradation

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the benzamide bond, yielding 4-(morpholin-4-ylsulfonyl)benzoic acid and 4,6-dimethylpyrimidin-2-amine.

  • Sulfonamide Hydrolysis : Prolonged heating in H₂SO₄/H₂O degrades the sulfonamide group to sulfonic acid.

Stability Profile :

  • The compound is stable under neutral aqueous conditions but degrades rapidly in strongly acidic/basic environments.

Complexation and Co-Crystallization

The sulfonamide group facilitates supramolecular interactions:

  • Co-Crystals with Carboxylic Acids : Forms hydrogen-bonded co-crystals with benzoic acid derivatives (e.g., 1:1 adducts) .

  • Metal Coordination : The sulfonyl oxygen may weakly coordinate to transition metals (e.g., Cu²⁺) in non-aqueous solvents .

Structural Insights :

  • Co-crystals exhibit layered architectures stabilized by N–H···O and C–H···π interactions .

Thermal and Photochemical Reactivity

  • Thermal Decomposition : Above 250°C, the compound decomposes into morpholine, SO₂, and pyrimidine fragments.

  • Photolysis : UV irradiation (λ = 254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates.

Scientific Research Applications

Anticancer Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For instance, research on related compounds has demonstrated significant inhibition of tumor growth and metastasis in preclinical models, particularly through the inhibition of the vascular endothelial growth factor receptor (VEGFR) pathway .

Case Study: VEGFR Inhibition

A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit VEGFR. Some derivatives exhibited up to 100-fold greater potency than established inhibitors, indicating a strong potential for this class of compounds in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that play roles in metabolic disorders. For example, sulfonamide derivatives similar to this compound have shown activity against α-glucosidase and acetylcholinesterase, making them candidates for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Table: Enzyme Inhibition Potency

Compound NameTarget EnzymeInhibition Potency
Compound Aα-glucosidaseModerate
Compound BAcetylcholinesteraseHigh
This compoundTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the mechanism of action and identify potential modifications that could enhance efficacy and selectivity .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities
N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide (Target) R1: Morpholine sulfonyl; R2: Benzamide C₁₇H₂₁N₅O₄S 403.44 g/mol Data limited; structural similarity suggests potential sulfonamide-mediated bioactivity.
SPIII-5ME-AC R1: Acetylindolinone; R2: Benzene sulfonamide Not provided Not provided Inhibits HIV integrase but shows cytotoxicity (EC₅₀ > CC₅₀ in MT-4 cells).
SPIII-5Cl-BZ R1: Benzoylindolinone; R2: Benzene sulfonamide Not provided Not provided 36% HIV-1 protection at subtoxic concentrations; high cytotoxicity.
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide R1: Fluorobenzamide; R2: Sulfamoyl C₁₉H₁₇FN₄O₃S 400.43 g/mol Predicted pKa = 7.16; fluorine may enhance lipophilicity and target binding.
Sulfamethazine (Sulfadimethylpyrimidine) R1: Amino benzene; R2: Pyrimidine C₁₂H₁₄N₄O₂S 278.33 g/mol Antibacterial agent; used in veterinary medicine.
4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide R1: Cyclohexylmethyl sulfamoyl; R2: Benzamide C₂₆H₃₁N₅O₅S₂ 557.68 g/mol Larger substituent may reduce solubility; no activity data reported.

Structural and Functional Analysis

  • Core Modifications: The target compound shares the N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl group with analogs like sulfamethazine and SPIII-5ME-AC .
  • Substituent Effects: Fluorine Substitution (): The 4-fluorobenzamide analog has a predicted pKa of 7.16, suggesting moderate ionization at physiological pH, which could influence membrane permeability . Indolinone Derivatives (): SPIII-5ME-AC and SPIII-5Cl-BZ incorporate indolinone moieties linked to sulfonamide groups. Despite inhibiting HIV integrase, their high cytotoxicity (EC₅₀ > CC₅₀) limits therapeutic utility . Sulfamethazine (): This antibacterial agent lacks the benzamide group but retains the sulfonamide-pyrimidine core, highlighting how minor structural changes can shift applications from antiviral to antibacterial .

Physicochemical Properties

  • Molecular Weight and Solubility : The cyclohexylmethyl-substituted analog () has a higher molecular weight (557.68 g/mol) and bulkier substituents, which may impede solubility and bioavailability compared to the target compound (403.44 g/mol) .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H20N4O4SC_{17}H_{20}N_{4}O_{4}S, with a molecular weight of 376.4 g/mol. Its structure features a pyrimidine ring, a morpholine sulfonyl group, and a benzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₄S
Molecular Weight376.4 g/mol
CAS Number940999-64-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors to create the pyrimidine structure.
  • Amide Bond Formation : Attaching the benzamide through nucleophilic substitution.
  • Sulfonylation : Introducing the morpholine sulfonyl group via sulfonylation reactions.

These steps require specific catalysts and controlled conditions to ensure high yield and purity .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, notably:

  • A549 Lung Cancer Cells : The compound showed promising results in inhibiting cell growth, with an IC50 value indicating effective cytotoxicity.

In vitro studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of key signaling molecules such as tyrosine kinases .

Antimicrobial Activity

Preliminary investigations also point to antimicrobial properties against certain bacterial strains. The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Binding to various receptors may alter downstream signaling pathways that lead to apoptosis in cancer cells.

Research utilizing molecular docking studies supports these mechanisms by illustrating how the compound interacts with target proteins at the molecular level .

Study 1: Anticancer Efficacy

A study published in the Journal of Hunan University Natural Sciences evaluated the anticancer activity of several benzamide derivatives, including this compound. The findings indicated that this compound had a notable inhibitory effect on A549 lung cancer cells with an IC50 value comparable to leading anticancer agents .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial effects of various benzamide derivatives against E. coli and S. aureus. The results suggested that this compound exhibited moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling a sulfonamide intermediate with a substituted pyrimidine. For example, refluxing bromoacetyl pyridine derivatives with sulfonamide thioureas in ethanol under controlled pH (neutralized with sodium acetate) can yield target compounds . Purification via column chromatography (e.g., chloroform:methanol gradients) and recrystallization from ethanol or dimethyl ether enhances purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1 molar equivalents) are critical .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) to confirm substituent positions and hydrogen bonding (e.g., δ ~8.3 ppm for aromatic protons adjacent to sulfonyl groups) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+^+ matching calculated values within ±0.005 Da) .
  • X-ray Crystallography : Employ SHELX-97 for structure refinement and ORTEP-3 for graphical representation of crystallographic data .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Methodological Answer : Conduct antimicrobial or cytotoxicity assays using standardized protocols. For example:

  • Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus or Escherichia coli with compound concentrations ranging from 10–100 µg/mL .
  • Artemia salina Toxicity: Determine LC50_{50} values (e.g., 484–1000 mM) via brine shrimp lethality tests .

Q. What strategies mitigate solubility challenges during in vitro studies?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For metal complexation, reflux with Mn(II) chloride in ethanol enhances solubility while maintaining stability .

Q. How should researchers validate synthetic intermediates?

  • Methodological Answer : Intermediate characterization via FT-IR (e.g., sulfonamide S=O stretches at ~1350–1150 cm1^{-1}) and melting point analysis (e.g., sharp mp ~260°C indicates purity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Address twinning or disorder using SHELXL’s TWIN/BASF commands. For high-resolution data (<1.0 Å), anisotropic refinement with SHELXPRO improves accuracy. Validate hydrogen bonding networks (e.g., N–H···O interactions) with WinGX’s graphical tools .

Q. What structure-activity relationship (SAR) insights guide functional group modifications?

  • Methodological Answer : Systematically vary substituents (e.g., pyrimidine methyl groups, morpholine sulfonyl) and compare bioactivity. For example:

  • Replacing morpholine with piperazine reduces antibacterial efficacy by 40% .
  • Adding electron-withdrawing groups (e.g., nitro) enhances cytotoxicity in Artemia salina assays .

Q. How do molecular docking studies predict target interactions?

  • Methodological Answer : Dock the compound into enzyme active sites (e.g., NLRP3 inflammasome) using AutoDock Vina. Set grid parameters to cover catalytic residues (e.g., ATP-binding pockets). Validate poses with MD simulations (GROMACS, 100 ns trajectories) .

Q. What synthetic routes yield metal complexes with enhanced bioactivity?

  • Methodological Answer : Reflux the ligand with Mn(II) chloride in ethanol (1:2 molar ratio) for 8 hours. Characterize complexes via UV-Vis (d-d transitions ~450 nm) and cyclic voltammetry (quasi-reversible MnII^{II}/MnIII^{III} peaks) .

Q. How should researchers reconcile contradictory biological data across studies?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to compare LC50_{50} values from triplicate assays .
  • Experimental Controls : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay conditions.
  • Data Reprodubility : Validate protocols across independent labs to rule out batch-specific impurities .

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